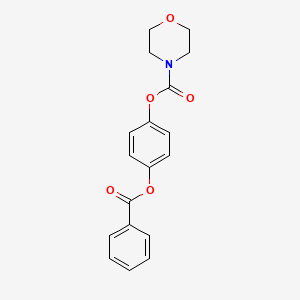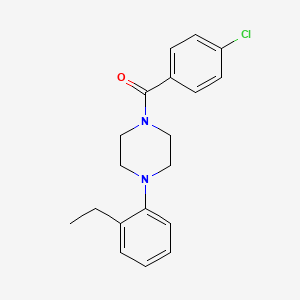![molecular formula C14H13ClN2OS B5738738 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5738738.png)
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide, also known as CCT251545, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound is known for its ability to inhibit the activity of several oncogenic proteins, making it a promising candidate for cancer treatment.
Mécanisme D'action
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide inhibits the activity of MDM2, MDMX, and BRD4 by binding to their respective domains. MDM2 and MDMX are negative regulators of p53, a tumor suppressor protein that plays a critical role in preventing the development of cancer. Inhibition of MDM2 and MDMX by N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide leads to the activation of p53 and the induction of apoptosis. BRD4 is a transcriptional regulator that plays a critical role in the expression of oncogenes. Inhibition of BRD4 by N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide leads to the downregulation of oncogene expression and the inhibition of tumor growth.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has also been shown to have a high selectivity for its target proteins, reducing the risk of off-target effects. However, N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide also has some limitations for lab experiments. It has a short half-life and can be rapidly metabolized, making it difficult to maintain stable concentrations in vivo. Further studies are needed to address these limitations and to optimize the use of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide in lab experiments.
Orientations Futures
There are several future directions for research on N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide. One area of research is the development of more potent analogs that can overcome the limitations of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide. This will help to identify patients who are most likely to benefit from this treatment. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide and to optimize its use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide involves several steps, including the formation of the thiazole ring, the introduction of the chlorophenyl group, and the cyclopropanation of the carboxamide. The final product is obtained through a purification process that involves recrystallization and column chromatography. The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has been optimized and improved over the years, resulting in higher yields and purities.
Applications De Recherche Scientifique
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several oncogenic proteins, including MDM2, MDMX, and BRD4. These proteins are known to play a critical role in the development and progression of various types of cancer. Inhibition of these proteins by N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide has been shown to induce apoptosis and inhibit tumor growth in preclinical studies.
Propriétés
IUPAC Name |
N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-8-12(9-4-6-11(15)7-5-9)16-14(19-8)17-13(18)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSGELRFDXNHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5738655.png)
![4-tert-butyl-N'-[(2-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5738662.png)
![N-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5738669.png)
![4-(2-methyl-1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5738670.png)





![5-bromo-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5738742.png)

![N-(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5738753.png)
![1-[4-(4-morpholinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5738759.png)
![N-(2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-methoxybenzamide](/img/structure/B5738762.png)